molecular formula C15H22N2O3S B4835846 N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B4835846
M. Wt: 310.4 g/mol
InChI Key: WCKDTZVFYGYBLB-UHFFFAOYSA-N
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Description

N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B cell receptor signaling and is involved in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mechanism of Action

N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide targets BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide blocks these signaling pathways and induces apoptosis in B cells.
Biochemical and Physiological Effects:
N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to induce apoptosis in B cells and inhibit the proliferation of B cell malignancies. N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments, including its specificity for BTK and its ability to overcome resistance to other BTK inhibitors. However, N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

For N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B cell malignancies. Other future directions include the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the combination of N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide with other therapies to improve its effectiveness.

Scientific Research Applications

N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to be effective in preclinical studies for the treatment of various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has also shown activity against BTK mutations that are resistant to other BTK inhibitors. Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide in patients with B cell malignancies.

properties

IUPAC Name

N-[2-methyl-3-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-6-5-9-17(10-11)15(18)13-7-4-8-14(12(13)2)16-21(3,19)20/h4,7-8,11,16H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKDTZVFYGYBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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